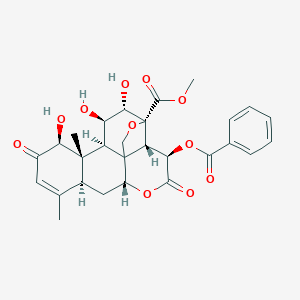

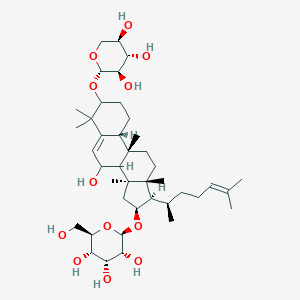

Hebevinoside VI

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol is a natural product found in Hebeloma vinosophyllum with data available.

Scientific Research Applications

Solubility Characteristics

The solubility of complex organic compounds, including derivatives like d-galactose and d-raffinose, in ethanol-water solutions is significant in understanding their behavior in various solvent systems. Studies have shown that the solubility of such compounds in ethanol-water solutions is notably higher than in pure water, which has implications for their use in pharmaceutical and chemical industries (Zhang, Gong, Wang, & Qu, 2012).

Interaction with Biological Systems

Investigations into the molecular interactions of complex compounds with biological systems reveal their potential in therapeutic applications. For instance, research on ginsenoside 20(S)-Rg3, a similar complex compound, has shown that it can alter the gating of ion channels in human cells. This type of research helps in understanding the mechanisms through which these compounds can affect biological processes, potentially leading to new drug discoveries (Gardner et al., 2017).

Antimicrobial Properties

Certain complex organic compounds have been found to exhibit antimicrobial properties, making them of interest in the development of new antibiotics or antifungal agents. For example, compounds isolated from the root of Leplaea mayombensis demonstrated antimicrobial activity, highlighting their potential in treating infectious diseases (Sidjui et al., 2015).

Computational Analysis in Diabetes Management

The role of complex organic molecules like 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol in the management of diabetes has been explored through computational studies. These studies help in understanding the potential of such compounds to interact with key enzymes and proteins involved in diabetes, offering insights into new therapeutic approaches (Muthusamy & Krishnasamy, 2016).

Properties

CAS No. |

101365-08-6 |

|---|---|

Molecular Formula |

C41H68O12 |

Molecular Weight |

753 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C41H68O12/c1-20(2)10-9-11-21(3)29-26(51-37-34(49)32(47)31(46)27(18-42)52-37)17-41(8)35-24(43)16-23-22(39(35,6)14-15-40(29,41)7)12-13-28(38(23,4)5)53-36-33(48)30(45)25(44)19-50-36/h10,16,21-22,24-37,42-49H,9,11-15,17-19H2,1-8H3/t21-,22+,24-,25-,26+,27-,28?,29+,30+,31-,32-,33-,34-,35?,36+,37-,39+,40-,41+/m1/s1 |

InChI Key |

MPXQWAXHGMPSTR-CEVSYPAPSA-N |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@@]3(C2[C@@H](C=C4[C@@H]3CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)C)C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O |

SMILES |

CC(CCC=C(C)C)C1C(CC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(CO5)O)O)O)O)C)C)C)OC6C(C(C(C(O6)CO)O)O)O |

Canonical SMILES |

CC(CCC=C(C)C)C1C(CC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(CO5)O)O)O)O)C)C)C)OC6C(C(C(C(O6)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)

![2-[(2-propan-2-ylphenyl)sulfanylmethyl]-4,5-dihydro-1H-imidazol-1-iumchloride](/img/structure/B217511.png)

![(Z)-but-2-enedioic acid;2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone](/img/structure/B217558.png)